
碘硫脲
描述
贝莫拉丹是一种有效的正性肌力增强剂,可抑制心脏磷酸二酯酶 III 部分。它被开发用于治疗充血性心力衰竭。 贝莫拉丹以其增强心肌收缩力的能力而闻名,使其成为心血管研究中的一种宝贵化合物 .
科学研究应用
贝莫拉丹在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域。它被用作治疗充血性心力衰竭的强心剂。 此外,贝莫拉丹被研究其对犬心脏组织中环磷酸腺苷磷酸二酯酶的影响 . 它的药代动力学和生物利用度已在人类和动物模型中得到广泛研究 .
未来方向
作用机制
贝莫拉丹通过抑制磷酸二酯酶 III 部分发挥作用,从而导致心脏细胞中环磷酸腺苷水平升高。这导致心肌收缩增强和血管舒张。 贝莫拉丹的分子靶标包括磷酸二酯酶,所涉及的途径与环磷酸腺苷信号传导有关 .
生化分析
Biochemical Properties
Iodothiouracil plays a crucial role in biochemical reactions, particularly in the thyroid gland. It interacts with enzymes such as thyroperoxidase, which is involved in the iodination of tyrosine residues in thyroglobulin . This interaction inhibits the synthesis of thyroid hormones, thereby reducing thyroid activity . Additionally, iodothiouracil has been shown to interact with proteins involved in thyroid hormone metabolism, further contributing to its antithyroid effects .
Cellular Effects
Iodothiouracil affects various types of cells and cellular processes. In thyroid cells, it inhibits the synthesis of thyroid hormones by interfering with the iodination process . This leads to a decrease in thyroid hormone levels, which in turn affects cell signaling pathways and gene expression related to thyroid function . Iodothiouracil also influences cellular metabolism by reducing the metabolic rate, which is a direct consequence of decreased thyroid hormone levels .
Molecular Mechanism
The molecular mechanism of iodothiouracil involves its binding to thyroperoxidase, an enzyme crucial for thyroid hormone synthesis . By inhibiting this enzyme, iodothiouracil prevents the iodination of tyrosine residues in thyroglobulin, thereby blocking the production of thyroid hormones . This inhibition leads to a decrease in thyroid hormone levels, which affects various physiological processes regulated by these hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iodothiouracil have been observed to change over time. The compound is relatively stable, but its antithyroid effects can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that iodothiouracil can lead to a sustained reduction in thyroid hormone levels, but the extent of this effect may vary depending on the duration of treatment and the specific conditions of the study .
Dosage Effects in Animal Models
The effects of iodothiouracil vary with different dosages in animal models. At lower doses, the compound effectively reduces thyroid hormone levels without causing significant adverse effects . At higher doses, iodothiouracil can lead to toxic effects such as agranulocytosis and leukopenia . The optimal dosage range for therapeutic effects while minimizing toxicity has been identified to be between 200 and 400 mg per day .
Metabolic Pathways
Iodothiouracil is involved in metabolic pathways related to thyroid hormone synthesis and metabolism . It interacts with enzymes such as thyroperoxidase and deiodinases, which are responsible for the activation and deactivation of thyroid hormones . By inhibiting these enzymes, iodothiouracil disrupts the normal metabolic flux of thyroid hormones, leading to decreased levels of active hormones .
Transport and Distribution
Within cells and tissues, iodothiouracil is transported and distributed primarily in the thyroid gland . It is selectively taken up by thyroid cells due to their high affinity for iodine-containing compounds . The compound’s distribution is influenced by its interaction with thyroid hormone transporters and binding proteins, which facilitate its accumulation in the thyroid gland .
Subcellular Localization
Iodothiouracil is localized primarily in the thyroid gland, where it exerts its antithyroid effects . Within thyroid cells, it is found in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in thyroid hormone synthesis and metabolism . The compound’s localization is directed by its chemical structure, which allows it to target specific compartments within the thyroid cells .
准备方法
贝莫拉丹的合成涉及多个步骤。其中一种方法包括在特定条件下,用各种试剂与 6-苯并恶嗪基哒嗪-3-酮反应。 贝莫拉丹的工业生产方法没有得到广泛的记录,但使用高效液相色谱法来测量血浆/血清中的贝莫拉丹水平 .
化学反应分析
贝莫拉丹经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物通常是贝莫拉丹的衍生物,具有修饰的官能团 .
相似化合物的比较
贝莫拉丹因其有效的长效正性肌力和血管扩张作用而独一无二。类似的化合物包括其他磷酸二酯酶抑制剂,如米力农和依诺昔酮。 贝莫拉丹以其对磷酸二酯酶 III 部分的特定抑制作用及其延长的作用时间而著称 .
属性
IUPAC Name |
5-iodo-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHSNVSHMCUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3565-15-9 (hydrochloride salt) | |
| Record name | Iodothiouracil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023156 | |
| Record name | Iodothiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-97-4 | |
| Record name | 2,3-Dihydro-5-iodo-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodothiouracil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodothiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IODOTHIOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O17612T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



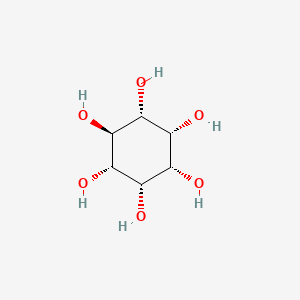




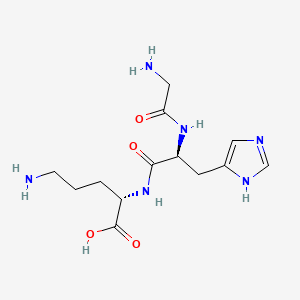
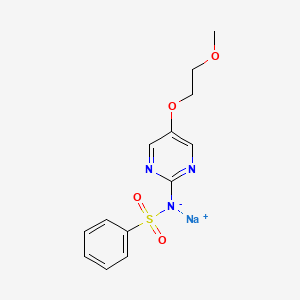
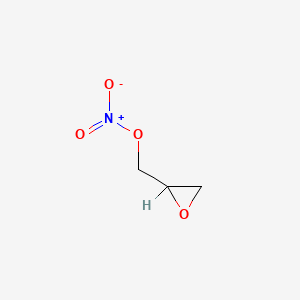

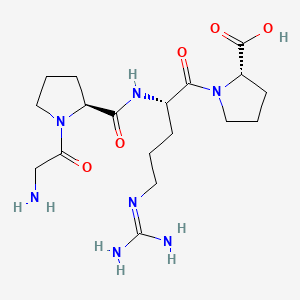
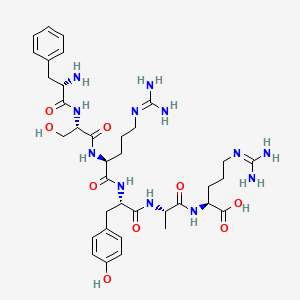
![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

